1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step often involves the use of a chlorinated benzene derivative in a substitution reaction.
Attachment of the Pyridine Ring: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a pyridine derivative.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts like palladium or copper, and various bases or acids to control the reaction environment.
Scientific Research Applications
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms, particularly those involving triazole-containing compounds.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity or altering its function. The molecular targets and pathways involved would vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole-containing compounds, such as:
1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyridine ring, which may affect its binding properties and biological activity.
1-(3-Chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: The position of the pyridine ring may influence its chemical reactivity and interaction with biological targets.
1-(4-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: The position of the chlorine atom on the phenyl ring may affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-10-2-1-3-11(8-10)19-13(9-4-6-16-7-5-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVBGFPCWMPAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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